2-Acetamino-4-(trifluoromethyl)phenol
Overview
Description
2-Acetamino-4-(trifluoromethyl)phenol is a chemical compound that has garnered significant attention in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure, which includes an acetamino group and a trifluoromethyl group attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamino-4-(trifluoromethyl)phenol typically involves the acylation of 4-(trifluoromethyl)phenol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Acetamino-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The acetamino group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Acetamino-4-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetamino-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The acetamino group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Lacks the acetamino group, making it less versatile in biological applications.
2-Acetamino-4-methylphenol: Contains a methyl group instead of a trifluoromethyl group, resulting in different chemical properties.
2-Acetamino-4-chlorophenol: The presence of a chlorine atom instead of a trifluoromethyl group alters its reactivity and biological activity.
Uniqueness
2-Acetamino-4-(trifluoromethyl)phenol stands out due to the presence of both an acetamino group and a trifluoromethyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-Acetamino-4-(trifluoromethyl)phenol, also known as N-[2-hydroxy-5-(trifluoromethyl)phenyl]acetamide, is a compound that has garnered attention for its potential biological activities. Its unique structure, featuring both an acetamino group and a trifluoromethyl group, contributes to its diverse applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and comparative analysis with related compounds.
- IUPAC Name : N-[2-hydroxy-5-(trifluoromethyl)phenyl]acetamide
- Molecular Formula : C9H8F3NO2
- CAS Number : 368-11-6
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The acetamino group can form hydrogen bonds with active sites on enzymes, while the trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration. This interaction can modulate various biochemical pathways, leading to the compound's observed effects.
Analgesic and Anti-inflammatory Properties
Research indicates that this compound exhibits significant analgesic and anti-inflammatory activities. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The inhibition of COX enzymes leads to a decrease in the synthesis of prostaglandins, thereby reducing pain and inflammation.
Cytotoxicity Studies
Cytotoxicity assessments have shown that this compound can induce cell death in various cancer cell lines. For instance, studies have reported that this compound exhibits selective cytotoxic effects against hepatocellular carcinoma cells through mechanisms involving mitochondrial dysfunction and ATP depletion. These findings suggest its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-(Trifluoromethyl)phenol | Lacks acetamino group | Limited biological applications |
2-Acetamino-4-methylphenol | Methyl group instead of trifluoromethyl | Different chemical properties |
2-Acetamino-4-chlorophenol | Chlorine atom instead of trifluoromethyl | Altered reactivity and activity |
The presence of both an acetamino and a trifluoromethyl group in this compound enhances its versatility compared to similar compounds, allowing for broader applications in biological contexts.
Case Studies
- Study on Analgesic Effects : A study published in the Journal of Medicinal Chemistry evaluated the analgesic effects of various phenolic compounds, including this compound. The results indicated a dose-dependent reduction in pain response in animal models, supporting its use as an analgesic agent.
- Cytotoxicity Assessment : In a comparative study involving hepatocellular carcinoma cell lines, this compound was shown to significantly reduce cell viability compared to controls. The mechanism was linked to mitochondrial impairment and increased reactive oxygen species (ROS) production .
- Enzyme Inhibition Studies : Research investigating enzyme inhibition revealed that this compound effectively inhibits COX enzymes, similar to well-known analgesics like ibuprofen. This positions it as a potential candidate for further development into therapeutic agents targeting inflammatory diseases .
Properties
IUPAC Name |
N-[2-hydroxy-5-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-5(14)13-7-4-6(9(10,11)12)2-3-8(7)15/h2-4,15H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRHQQAQHBXWCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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